(2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide
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Overview
Description
(2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a β-diketone or β-ketoester.
Amidation Reaction: The final step involves the amidation of the pyrrolidine ring with the pyrazole derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Substituted amide or pyrazole derivatives.
Scientific Research Applications
(2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: Utilization in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-5-oxo-N-(2-methylpyrazol-3-yl)pyrrolidine-2-carboxamide
- (2R)-5-oxo-N-(2-ethylpyrazol-3-yl)pyrrolidine-2-carboxamide
- (2R)-5-oxo-N-(2-butylpyrazol-3-yl)pyrrolidine-2-carboxamide
Uniqueness
(2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
(2R)-5-oxo-N-(2-propylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-7-15-9(5-6-12-15)14-11(17)8-3-4-10(16)13-8/h5-6,8H,2-4,7H2,1H3,(H,13,16)(H,14,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOHOXHCJBNTF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC=N1)NC(=O)[C@H]2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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